2-[(Cyclopropylmethyl)carbamoyl]acetic acid

Medicinal Chemistry Building Block Selection Chemoselective Synthesis

2-[(Cyclopropylmethyl)carbamoyl]acetic acid (CAS 773099-97-1, molecular formula C₇H₁₁NO₃, molecular weight 157.17 g/mol) is an N-substituted malonamic acid derivative—specifically, 3-(cyclopropylmethylamino)-3-oxopropanoic acid. It belongs to the class of carbamoyl carboxylic acids, characterized by a monoamide-monoacid scaffold derived from malonic acid, in which one carboxyl group is converted to an N-(cyclopropylmethyl)carboxamide.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 773099-97-1
Cat. No. B1527351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylmethyl)carbamoyl]acetic acid
CAS773099-97-1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)CC(=O)O
InChIInChI=1S/C7H11NO3/c9-6(3-7(10)11)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyKEXOYFANUQHTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopropylmethyl)carbamoyl]acetic acid (CAS 773099-97-1): Physicochemical Identity and Compound Class for Procurement Evaluation


2-[(Cyclopropylmethyl)carbamoyl]acetic acid (CAS 773099-97-1, molecular formula C₇H₁₁NO₃, molecular weight 157.17 g/mol) is an N-substituted malonamic acid derivative—specifically, 3-(cyclopropylmethylamino)-3-oxopropanoic acid [1]. It belongs to the class of carbamoyl carboxylic acids, characterized by a monoamide-monoacid scaffold derived from malonic acid, in which one carboxyl group is converted to an N-(cyclopropylmethyl)carboxamide . The compound is supplied as a powder at room temperature and is cataloged as a versatile small-molecule scaffold and building block for organic synthesis and medicinal chemistry applications [1][2].

Why N-Substituted Malonamic Acids Are Not Interchangeable: The Structural Rationale for 2-[(Cyclopropylmethyl)carbamoyl]acetic Acid Selection


Malonamic acid derivatives bearing different N-substituents cannot be treated as interchangeable building blocks because the substituent identity governs critical parameters—including pKa, lipophilicity (logP/logD), metabolic stability, hydrogen-bonding capacity, and conformational constraint—that directly affect downstream compound properties in drug discovery campaigns [1]. The cyclopropylmethyl (CPM) group in 2-[(cyclopropylmethyl)carbamoyl]acetic acid introduces unique stereoelectronic features: the cyclopropane ring's enhanced π-character and coplanar carbon atoms modulate electronic distribution at the adjacent amide nitrogen, while the methylene spacer provides conformational degrees of freedom absent in directly N-cyclopropyl-substituted analogs [1][2]. These features collectively produce a physicochemical and pharmacological profile distinct from the unsubstituted malonamic acid parent, N-methyl, N-ethyl, N-cyclopropyl, or N-benzyl variants, making deliberate compound selection essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence: 2-[(Cyclopropylmethyl)carbamoyl]acetic Acid Versus Closest Analogs and In-Class Alternatives


Molecular Architecture: Monoamide-Monoacid Versus Dicarboxylic Acid Scaffold Differentiation

2-[(Cyclopropylmethyl)carbamoyl]acetic acid possesses a single carboxylic acid group and a single N-substituted amide group, in contrast to its closest structural analog 2-(cyclopropylmethyl)malonic acid (CAS 165319-63-1), which bears two carboxylic acid functionalities . This architectural difference—one carboxy group replaced by a carboxamide—fundamentally alters the compound's reactivity profile: the target compound is amenable to selective mono-derivatization at the free carboxylic acid position (e.g., esterification, amidation, reduction) without competing reactivity at the amide site, whereas the dicarboxylic acid analog requires protecting-group strategies or risks statistical mixtures upon derivatization .

Medicinal Chemistry Building Block Selection Chemoselective Synthesis

Predicted Density Differentiation: Target Compound Versus N-Cyclopropyl Analog

The predicted density of 2-[(cyclopropylmethyl)carbamoyl]acetic acid is 1.263±0.06 g/cm³, compared with 1.30±0.1 g/cm³ for 2-(cyclopropylcarbamoyl)acetic acid (CAS 1247436-33-4), which bears a cyclopropyl group directly on the amide nitrogen without the intervening methylene spacer . The lower predicted density of the target compound is consistent with the introduction of the methylene spacer, which reduces molecular packing efficiency relative to the more compact N-cyclopropyl analog . Additionally, the N-cyclopropyl analog has a higher predicted boiling point (428.9±24.0 °C vs. 419.2±28.0 °C), further reflecting differences in intermolecular interactions attributable to the presence or absence of the methylene bridge .

Physicochemical Characterization Solid-State Properties Formulation Development

Cyclopropylmethyl Versus Cyclopropyl N-Substituent: Steric and Conformational Differentiation

The cyclopropylmethyl (CPM) substituent in the target compound introduces one additional rotatable bond (the methylene C–C bond linking cyclopropane to the amide nitrogen) compared to the N-cyclopropyl analog . This structural feature provides an additional degree of conformational freedom while retaining the unique electronic properties of the cyclopropane ring. The cyclopropyl ring itself is characterized by coplanar carbon atoms, shorter C–C bonds (1.51 Å), enhanced π-character, and shorter/stronger C–H bonds relative to alkanes—features that are preserved in both the CPM and N-cyclopropyl variants, but the methylene spacer in CPM modulates the through-bond electronic communication between the cyclopropane ring and the amide/carboxylic acid functionalities . The cyclopropylmethyl group has been independently recognized as a pivotal functional group in medicinal chemistry for optimizing drug specificity, refining target-binding patterns, and tuning hydrophobicity profiles [1].

Drug Design Structure-Activity Relationship Conformational Analysis

Cyclopropyl Ring Incorporation: Class-Level Impact on Drug-Like Physicochemical Properties

The cyclopropyl ring, present in the cyclopropylmethyl substituent of the target compound, is documented to influence multiple drug-like properties through class-level mechanisms. According to the Talele (2016) comprehensive review, cyclopropyl incorporation can (a) enhance potency, (b) reduce off-target effects, (c) increase metabolic stability, (d) increase brain permeability, (e) decrease plasma clearance, (f) contribute to entropically more favorable target binding, (g) conformationally restrict peptides/peptidomimetics to prevent proteolytic hydrolysis, and (h) alter drug pKa to reduce P-glycoprotein efflux ratio [1]. The cyclopropylmethyl group specifically has been valued for its stereoelectronic properties in optimizing drug stability and target affinity, with FDA-approved drugs such as nalmefene and roflumilast, plus clinical candidates including pomotrelvir, demonstrating the translational relevance of this substituent class [2]. The target compound, as a malonamic acid bearing the CPM motif, serves as a privileged scaffold for introducing these cyclopropyl-associated property advantages at an early stage of lead generation. In contrast, the unsubstituted parent compound malonamic acid (CAS 2345-56-4, MW 103.08 g/mol, pKa 3.641, mp 121 °C) lacks the cyclopropyl ring entirely and therefore does not benefit from any of the cyclopropane-associated property enhancements enumerated above [1].

Drug Discovery Physicochemical Optimization Lead Optimization Metabolic Stability

Malonamic Acid Scaffold: Validated Pharmacological Relevance Across Therapeutic Indications

The malonamic acid (2-carbamoylacetic acid) scaffold that defines the target compound's core structure has demonstrated pharmacological activity in multiple therapeutic contexts, providing class-level validation for its use as a privileged building block. Malonamic acid and malonamate derivatives have been reported to exhibit anti-inflammatory activity in the carrageenin-induced rat paw edema model [1]. Malonamide and malonamic ester derivatives have been developed as reversible inhibitors of the blood clotting enzyme factor VIIa, with potential antithrombotic applications [2]. Furthermore, malonamic acid derivatives have been claimed as thyroid receptor ligands for treating obesity, hyperlipidemia, and related metabolic disorders [3]. The target compound combines the validated malonamic acid pharmacophore with a cyclopropylmethyl N-substituent, offering potential synergistic advantages over unsubstituted or simple N-alkyl malonamic acid analogs [1][3].

Therapeutic Chemistry Enzyme Inhibition Antithrombotic Anti-inflammatory

High-Impact Application Scenarios for 2-[(Cyclopropylmethyl)carbamoyl]acetic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Privileged Scaffold for Cyclopropane-Containing Lead Generation Libraries

In hit-finding and lead-generation campaigns, 2-[(cyclopropylmethyl)carbamoyl]acetic acid can serve as a core scaffold for constructing fragment- and lead-like compound libraries that incorporate the cyclopropylmethyl group—a well-validated motif appearing in multiple FDA-approved drugs and clinical candidates [1]. The monoamide-monoacid architecture permits chemoselective derivatization at the carboxylic acid handle without protecting-group strategies, enabling efficient parallel synthesis of diverse amide, ester, or ketone derivatives while preserving the cyclopropylmethyl-carbamoyl motif intact. This is a critical advantage in library production throughput compared to dicarboxylic acid alternatives, which require selective protection/deprotection sequences that add 1–2 synthetic steps per analog [2].

Antithrombotic and Cardiovascular Drug Discovery: Factor VIIa-Targeted Inhibitor Development

Building on the established precedent that malonamic acid derivatives function as reversible factor VIIa inhibitors with antithrombotic activity, 2-[(cyclopropylmethyl)carbamoyl]acetic acid provides a structurally differentiated starting point for structure-activity relationship (SAR) exploration [1]. The cyclopropylmethyl substituent may influence target binding through cyclopropane π-character interactions with aromatic residues in the factor VIIa active site, a hypothesis supported by the general class observation that cyclopropyl groups enhance target potency and reduce off-target effects in protease inhibitor programs [2]. Researchers can use this building block to probe whether the CPM group confers selectivity advantages over simpler N-alkyl (methyl, ethyl) or N-cyclopropyl malonamic acid analogs in coagulation cascade enzyme panels.

Lead Optimization: Physicochemical Property Modulation via N-Substituent Fine-Tuning

In lead optimization programs where modulating lipophilicity (logD), pKa, or metabolic stability is required, 2-[(cyclopropylmethyl)carbamoyl]acetic acid offers a defined structural comparison point against both the N-cyclopropyl analog (reduced conformational flexibility) and the unsubstituted malonamic acid parent (no cyclopropane-associated benefits) [1]. The cyclopropyl ring's documented ability to reduce plasma clearance, alter pKa, and modulate P-glycoprotein efflux—combined with the methylene spacer's contribution to conformational sampling—makes this compound a valuable tool for systematic SAR studies dissecting the contribution of the cyclopropane ring versus the methylene linker to overall compound performance [1][2]. The predicted lower density (1.263 vs. 1.30 g/cm³ for N-cyclopropyl analog) also suggests potential differentiation in solid-state formulation properties that may become relevant during candidate selection .

Synthetic Methodology Development: Chemoselective Derivatization of Mixed Carboxy-Amide Malonic Acid Derivatives

For academic and industrial research groups developing new synthetic methodologies, 2-[(cyclopropylmethyl)carbamoyl]acetic acid represents a well-defined substrate for studying chemoselective transformations at carboxylic acids in the presence of secondary amides [1]. The compound's mixed functionality (one COOH, one CONHR) provides a clean model system for evaluating reducing agents, coupling reagents, or protective-group-free amidation protocols. Successful methodology developed on this substrate can then be applied to more complex drug-like molecules containing analogous carboxy-amide motifs. Furthermore, as a building block featuring the cyclopropylmethyl group—the introduction of which has been identified as a significant synthetic challenge in the recent literature—this compound can serve as a benchmark substrate for developing novel late-stage cyclopropylmethylation methods [2].

Quote Request

Request a Quote for 2-[(Cyclopropylmethyl)carbamoyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.